4-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzenesulfonamide compounds, such as:
- 4-chloro-N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide
- 4-chloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide .
Uniqueness
What sets 4-chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H13Cl2N3O2S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-chloro-N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-13-4-6-15(7-5-13)24(22,23)20-16-8-9-21(19-16)11-12-2-1-3-14(18)10-12/h1-10H,11H2,(H,19,20) |
InChI Key |
LJVHKTGKNJTIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.